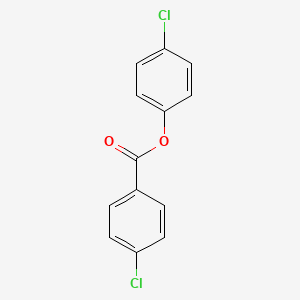

4-Chlorophenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6961-42-8 |

|---|---|

Molecular Formula |

C13H8Cl2O2 |

Molecular Weight |

267.10 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |

InChI Key |

BJLVHBDHEMFVIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-Chlorophenyl 4-chlorobenzoate (B1228818)

The creation of 4-chlorophenyl 4-chlorobenzoate, a diaryl ester, is accomplished through several key synthetic routes. These methods primarily involve the formation of an ester linkage between a 4-chlorobenzoic acid moiety and a 4-chlorophenol (B41353) moiety.

Esterification Reactions Utilizing 4-Chlorobenzoic Acid and 4-Chlorophenol Precursors

The direct combination of 4-chlorobenzoic acid and 4-chlorophenol or the reaction of an activated form of the acid with the phenol (B47542) are the most common strategies for synthesizing the target ester.

Direct esterification, often a Fischer-Speier esterification, involves the reaction of 4-chlorobenzoic acid with 4-chlorophenol in the presence of a strong acid catalyst. This type of reaction is an equilibrium process where water is eliminated. To drive the reaction toward the product, the water is typically removed as it is formed. While this method is fundamental for simpler alcohols, the lower nucleophilicity of phenols like 4-chlorophenol can necessitate more forcing conditions, such as higher temperatures and stronger acid catalysts, compared to reactions with aliphatic alcohols.

A more efficient and widely used method for synthesizing this compound is the O-acylation of 4-chlorophenol using 4-chlorobenzoyl chloride. anshulchemicals.com This method, an example of the Schotten-Baumann reaction, is generally faster and not reversible. sigmaaldrich.com The reaction involves treating the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide), prepared by reacting 4-chlorophenol with a base like sodium hydroxide (B78521), with 4-chlorobenzoyl chloride. google.com The high reactivity of the acyl chloride towards the phenoxide nucleophile makes this a preferred route, often resulting in high yields of the desired ester. google.com The reaction is typically carried out in an aqueous or biphasic solvent system at low to moderate temperatures. google.com A similar approach has been documented for the synthesis of related compounds, such as reacting 3-chlorophenyl-carboxylic acid chloride with 4-chlorophenol in the presence of triethylamine. prepchem.com

Precursor Derivatization and Intermediate Formation

The synthesis of this compound often relies on the preparation of key intermediates derived from 4-chlorobenzoic acid. These intermediates, such as alkyl esters and hydrazides, are not only stepping stones in various synthetic pathways but also hold significance in their own right.

Alkyl esters of 4-chlorobenzoic acid are common intermediates. Their synthesis is well-established through several methods.

Fischer Esterification : The most prevalent method for synthesizing both methyl 4-chlorobenzoate and ethyl 4-chlorobenzoate is the acid-catalyzed esterification of 4-chlorobenzoic acid with the corresponding alcohol (methanol or ethanol). nagwa.com The reaction is typically catalyzed by a strong acid like sulfuric acid or hydrochloric acid and heated to drive the reaction to completion. nagwa.com In this process, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol.

Other Methods : Alternative routes to methyl 4-chlorobenzoate include the reaction of 4-chlorobenzoic acid with dimethyl carbonate in the presence of a catalyst like diiron nonacarbonyl at elevated temperatures. chemicalbook.com Another method involves the use of diazomethane (B1218177) with p-chlorobenzoic acid in ether, which provides a high yield of the methyl ester. prepchem.com For ethyl 4-chlorobenzoate, a modified Reformatsky reaction using ethyl haloacetate and magnesium in a chlorinated hydrocarbon solvent offers an alternative synthetic pathway. google.com

| Compound | Synthetic Method | Reactants | Key Conditions | Reference |

|---|---|---|---|---|

| Methyl 4-chlorobenzoate | Fischer Esterification | 4-Chlorobenzoic acid, Methanol | Strong acid catalyst (e.g., H₂SO₄), elevated temperature (60-80°C) | |

| Methyl 4-chlorobenzoate | Reaction with Dimethyl Carbonate | 4-Chlorobenzoic acid, Dimethyl carbonate | Mn₂(CO)₁₀ catalyst, 180°C, sealed tube | chemicalbook.com |

| Methyl 4-chlorobenzoate | Reaction with Diazomethane | p-Chlorobenzoic acid, Diazomethane | Ether solvent, ice-cooled | prepchem.com |

| Ethyl 4-chlorobenzoate | Fischer Esterification | 4-Chlorobenzoic acid, Ethanol (B145695) | Acid catalyst (e.g., HCl) | nagwa.com |

4-Chlorobenzohydrazide is a significant intermediate that can be synthesized from alkyl 4-chlorobenzoates.

Hydrazinolysis : The primary method for preparing 4-chlorobenzohydrazide is the hydrazinolysis of corresponding 4-chlorobenzoic acid esters, such as methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate. This reaction involves heating the ester with hydrazine (B178648) hydrate, often in a solvent like methanol. The reaction typically requires several hours at elevated temperatures to ensure complete conversion of the ester to the hydrazide. This hydrazide is a versatile building block, for instance, in the preparation of rod-shaped mesogenic derivatives through reactions with acyl chlorides. sigmaaldrich.com

| Product | Synthetic Method | Starting Material | Reagent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzohydrazide | Hydrazinolysis | Ethyl 4-chlorobenzoate | Hydrazine hydrate | Elevated temperature | |

| 4-Chlorobenzohydrazide | Hydrazinolysis | Methyl 4-chlorobenzoate | Hydrazine hydrate | Methanol solvent, heating |

Cyclization Reactions for Heterocyclic Scaffolds derived from 4-Chlorobenzoic Acid Precursors

While not directly resulting in this compound, 4-chlorobenzoic acid is a key precursor that can be utilized in the synthesis of various heterocyclic systems. These reactions highlight the versatility of the chlorobenzoic acid motif in constructing complex molecular architectures.

For instance, the development of catalytic aza-Nazarov reactions allows for the synthesis of α-methylene-γ-lactam heterocycles. beilstein-journals.org This is achieved through the reaction of imines with α,β-unsaturated acyl chlorides, which can be derived from precursors like 4-chlorobenzoic acid. beilstein-journals.org These cyclizations can be promoted by silver triflate (AgOTf) or organocatalysts, demonstrating a modern approach to heterocycle formation. beilstein-journals.org

Furthermore, polycyclic heteroarenes, which are significant in pharmaceutical chemistry, can be constructed using derivatives of chlorobenzoic acids. Novel methods involving heterocyclic iodonium (B1229267) salts derived from these acids enable the construction of complex polycyclic systems through tandem dual arylations. researchgate.net This strategy allows for the formation of two carbon-nitrogen bonds in a single step from a mono-halogenated starting material, which is an efficient way to build intricate heterocyclic frameworks. researchgate.net

Another important application is in the synthesis of N-aryl anthranilic acid derivatives. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives. researchgate.net This method is notable as it does not require the protection of the carboxylic acid group and proceeds with high yields. researchgate.net

Brønsted acid-catalyzed carbocyclization cascades represent another sophisticated strategy. These reactions can involve the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling with an alkyne and an arene. nih.gov This allows for the synthesis of a wide array of fused heterotricycles, showcasing the utility of functionalized benzoic acid derivatives in complex cascade reactions. nih.gov

Alternative Synthetic Pathways for Related Chlorophenyl Compounds

Beyond direct esterification, other organometallic routes are fundamental for creating the carbon-carbon and carbon-heteroatom bonds found in related chlorophenyl compounds.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orggeeksforgeeks.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.orgbyjus.com

In the context of chlorinated aromatic synthesis, a Grignard reagent derived from a chlorophenyl halide can react with various electrophiles. For example, the reaction of a chlorophenyl Grignard reagent with an appropriate acyl chloride could theoretically be a pathway to form a ketone, which could then be a precursor to other derivatives. The coupling of aryl Grignard reagents with aryl halides, often catalyzed by nickel or palladium complexes, provides a direct route to biaryl compounds. wikipedia.org For instance, the Kumada-Corriu coupling gives access to substituted styrenes. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Significance |

| Aryl Halide + Aryl Grignard Reagent | Nickel chloride in THF | Substituted biaryl | Forms a new carbon-carbon bond between two aromatic rings. |

| Alkyl Halide + Grignard Reagent | Lithium tetrachlorocuprate (Gilman catalyst) | Coupled alkane | Effective for coupling alkyl groups. |

This table summarizes common coupling reactions involving Grignard reagents.

Lithium-halogen exchange is another cornerstone of organometallic chemistry, providing a route to organolithium reagents that are often more reactive than their Grignard counterparts. wikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic halide with a lithium atom from an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgnumberanalytics.com

This method is particularly useful for preparing aryllithium species from aryl halides. wikipedia.org The resulting chlorinated aryllithium reagent can then be reacted with a variety of electrophiles. For example, reaction with a chlorobenzoyl chloride could provide a direct, albeit potentially low-yielding, route to a chlorinated benzophenone (B1666685) derivative. The rate of exchange is generally faster for heavier halogens (I > Br > Cl), making chloroarenes less reactive in this context. wikipedia.org

A significant application of this reaction is the Parham cyclization, where an intramolecular reaction of a lithiated arene with a side-chain electrophile leads to the formation of heterocyclic structures. wikipedia.org

| Organohalide | Organolithium Reagent | Key Features |

| Aryl Iodide/Bromide | n-Butyllithium or t-Butyllithium | Fast reaction, often performed at low temperatures. |

| Vinyl Halide | Alkyllithium | Proceeds with retention of stereochemistry. harvard.edu |

| Alkyl Iodide | t-Butyllithium | Can be used to form primary alkyllithium reagents. harvard.edu |

This table outlines the scope of lithium-halogen exchange reactions.

Reactivity and Functionalization of this compound

The chemical behavior of this compound is dictated by the presence of the ester linkage and the chloro substituents on the aromatic rings.

The ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent carboxylic acid and phenol. This reaction can be catalyzed by either acid or base.

Under basic conditions, saponification occurs, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of 4-chlorobenzoate and 4-chlorophenoxide. Subsequent acidification of the reaction mixture would yield 4-chlorobenzoic acid and 4-chlorophenol.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This process is reversible.

In a broader context, the hydrolytic dehalogenation of 4-chlorobenzoic acid has been studied in microbiological systems. For example, Acinetobacter sp. strain ST-1 can hydrolytically dehalogenate 4-chlorobenzoic acid to 4-hydroxybenzoic acid. researchgate.net This transformation is significant as it demonstrates a biological pathway for the cleavage of the carbon-chlorine bond.

The chlorine atoms on the aromatic rings of this compound are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions. However, they can participate in various metal-catalyzed cross-coupling reactions.

For instance, the chloro substituents could potentially undergo Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst. This is exemplified by the reaction of methyl 4-chlorobenzoate with phenylboronic acid, which yields methyl-(4-phenyl)-benzoate. sigmaaldrich.com Similarly, Heck reactions or Buchwald-Hartwig aminations could be envisioned to functionalize the chloro positions, although the reactivity would be lower compared to the corresponding bromo or iodo derivatives.

Another transformation is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. Methyl 4-chlorobenzoate can be converted to methyl benzoate (B1203000) using a palladium catalyst with polymethylhydrosiloxane (B1170920) (PMHS) and potassium fluoride. sigmaaldrich.com

Reactions at the Aromatic Ring Systems

The two aromatic rings in this compound exhibit different susceptibility to chemical attack due to the differing electronic nature of the ester linkage. The 4-chlorobenzoyl ring is deactivated towards electrophilic attack and activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. Conversely, the 4-chlorophenoxy ring is influenced by the electron-donating character of the ether oxygen and the electron-withdrawing nature of the chlorine atom.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and position of substitution are governed by the activating or deactivating nature of the substituents already present on the ring. nih.gov

In this compound, the 4-chlorobenzoyl ring is strongly deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position relative to the carbonyl. The chlorine atom is also a deactivating group but is ortho, para-directing. wikipedia.org The combined effect makes electrophilic substitution on this ring challenging.

The 4-chlorophenoxy ring is activated by the para-ester oxygen's lone pair electrons through resonance, which directs electrophiles to the ortho and para positions. However, the chlorine atom at the para position is also an ortho, para-director, but deactivating. wikipedia.org Therefore, electrophilic substitution is more likely to occur on the 4-chlorophenoxy ring, ortho to the ester group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Major Product(s) from Electrophilic Attack |

| 4-Chlorobenzoyl Ring | Substitution at C-3 and C-5 (meta to carbonyl) |

| 4-Chlorophenoxy Ring | Substitution at C-2 and C-6 (ortho to ester) |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. libretexts.org This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wiley.comnih.gov

Both aromatic rings of this compound possess a chlorine atom that can potentially be displaced. The 4-chlorobenzoyl ring is activated towards nucleophilic attack by the para-carbonyl group, making the chlorine atom susceptible to substitution by strong nucleophiles like amines or alkoxides. researchgate.netnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wiley.com

The chlorine on the 4-chlorophenoxy ring is less activated towards nucleophilic substitution as the ester group is not as strongly electron-withdrawing as a nitro group, for example. However, under forcing conditions, substitution may occur. mt.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Ring System | Potential Product(s) |

| Amines (e.g., R-NH2) | 4-Chlorobenzoyl Ring | 4-Aminophenyl 4-chlorobenzoate derivatives |

| Alkoxides (e.g., R-O⁻) | 4-Chlorobenzoyl Ring | 4-Alkoxyphenyl 4-chlorobenzoate derivatives |

| Amines (e.g., R-NH2) | 4-Chlorophenoxy Ring | 4-Chlorophenyl 4-aminobenzoate (B8803810) derivatives (less favorable) |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net The aryl chloride moieties in this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgyoutube.comorganic-chemistry.org

The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. libretexts.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. youtube.comorganic-chemistry.org Both chlorine atoms on this compound could potentially be replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org This would allow for the introduction of a substituted vinyl group at the positions of the chlorine atoms.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This would lead to the formation of an alkynyl-substituted derivative of the parent molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.net This provides an alternative to traditional nucleophilic aromatic substitution for the synthesis of aniline derivatives.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product(s) |

| Suzuki | R-B(OH)2 | Aryl/vinyl/alkyl substituted derivatives |

| Heck | Alkene | Alkenyl substituted derivatives |

| Sonogashira | Terminal alkyne | Alkynyl substituted derivatives |

| Buchwald-Hartwig | R-NH2 | Amino substituted derivatives |

Note: This table illustrates potential applications of cross-coupling reactions. The feasibility and specific conditions for these reactions on this compound would require experimental investigation.

Advanced Structural Elucidation and Spectroscopic Analysis

Crystallographic Investigations of 4-Chlorophenyl 4-chlorobenzoate (B1228818)

Crystallographic studies have been instrumental in revealing the three-dimensional arrangement of atoms and molecules within 4-Chlorophenyl 4-chlorobenzoate.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has provided precise data on the crystal structure of this compound (4CP4CBA). iucr.orgresearchgate.net The compound crystallizes in the monoclinic space group P 21 /n. iucr.orgresearchgate.net The crystal data reveals a structure that is similar to related aryl benzoates such as 4-methylphenyl 4-chlorobenzoate (4MP4CBA), 4-chlorophenyl 4-methylbenzoate (4CP4MBA), and 4-methylphenyl 4-methylbenzoate (4MP4MBA). iucr.orgresearchgate.net The bond parameters in 4CP4CBA are also comparable to these related compounds. nih.goviucr.org

Single crystals suitable for X-ray diffraction studies were obtained through the slow evaporation of an ethanol (B145695) solution of the compound. researchgate.netnih.goviucr.org The data collection was performed using an Enraf–Nonius CAD-4 diffractometer. iucr.orgresearchgate.net

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.09 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a | 15.370 (2) Å |

| b | 3.9528 (4) Å |

| c | 19.465 (2) Å |

| β | 91.804 (9)° |

| Volume | 1182.0 (2) ų |

| Z | 4 |

| Radiation | Cu Kα |

Crystal Packing Architectures and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions, leading to specific packing architectures.

In the crystal structure of this compound, molecules are linked into helical chains that run along the b-axis. iucr.orgresearchgate.net This arrangement is facilitated by C–H···O hydrogen bonds. iucr.orgresearchgate.netnih.goviucr.org This type of weak hydrogen bond plays a significant role in the supramolecular assembly of the crystal. nih.gov

Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C5–H5···O2ⁱ | 0.92 (3) | 2.58 (3) | 3.168 (3) | 123 (2) |

Symmetry code: (i) -x+3/2, y-1/2, -z+1/2

Conformational Analysis: Dihedral Angles Between Aromatic Rings

A key conformational feature of this compound is the dihedral angle between its two aromatic rings. This angle is a measure of the twist between the 4-chlorophenyl and the 4-chlorobenzoyl moieties.

The dihedral angle between the two benzene (B151609) rings in this compound is 47.98 (7)°. iucr.orgnih.gov This value is notably different from those observed in structurally similar compounds, highlighting the influence of substituent changes on the molecular conformation. nih.gov

Comparison of Dihedral Angles in Aryl Benzoates

| Compound | Dihedral Angle (°) |

|---|---|

| This compound (4CP4CBA) | 47.98 (7) |

| 4-Methylphenyl 4-chlorobenzoate (4MP4CBA) | 51.86 (4) |

| 4-Chlorophenyl 4-methylbenzoate (4CP4MBA) | 63.89 (8) |

| 4-Methylphenyl 4-methylbenzoate (4MP4MBA) | 63.57 (5) |

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide further insight into the molecular structure and properties of this compound. The compound has been characterized by infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.goviucr.org Additionally, mass spectrometry and UV-VIS spectroscopy data are available. nih.gov

Available Spectroscopic Data

| Spectroscopic Technique | Availability |

|---|---|

| ¹³C NMR | Available |

| ¹H NMR | Available |

| Mass Spectrometry (GC-MS) | Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the definitive identification of the chemical structure of this compound, offering precise insights into its proton and carbon framework.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the eight protons distributed across its two para-substituted benzene rings. The protons on the 4-chlorobenzoate moiety and the 4-chlorophenyl moiety, though in similar chemical environments, exhibit distinct chemical shifts due to the influence of the ester linkage.

The protons on the benzene ring originating from the 4-chlorobenzoic acid component typically appear as two distinct doublets. Likewise, the protons on the 4-chlorophenol-derived ring also present as a pair of doublets. The symmetry of the para-substitution in both rings simplifies the spectrum, leading to an AA'BB' spin system for each ring. The coupling constants (J values) between adjacent protons are instrumental in confirming their ortho relationship on the aromatic rings.

Carbon-13 (¹³C) NMR (BB and DEPT) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of this compound. The spectrum will display signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing significantly downfield (in the range of 160-170 ppm) due to its deshielded environment.

The aromatic region of the spectrum shows signals for the twelve carbons of the two benzene rings. The carbons directly bonded to the chlorine atoms and the oxygen of the ester group exhibit distinct chemical shifts influenced by the electronegativity of these substituents. The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further clarify the carbon framework by distinguishing between CH and quaternary carbons.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity Mapping

While one-dimensional NMR provides foundational data, 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals by mapping their connectivity.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on the same aromatic ring, showing cross-peaks between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is crucial for assigning the protonated carbons in both the 4-chlorobenzoate and 4-chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing the connectivity across the ester linkage. It shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be observed between the protons on the 4-chlorophenyl ring and the carbonyl carbon of the 4-chlorobenzoate moiety, and between the protons on the 4-chlorobenzoate ring and the carbon of the 4-chlorophenyl ring bonded to the ester oxygen.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, provides critical information about the functional groups present in this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The IR and FTIR spectra of this compound are dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the region of 1720-1740 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group, and the C-Cl stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1740 - 1720 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Ester C-O Stretch | 1300 - 1100 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, various mass spectrometry techniques provide crucial data for its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. mdpi.comshimadzu.com This fragmentation is highly reproducible and creates a unique "fingerprint" for a molecule, which is invaluable for structural elucidation. shimadzu.com

In the EI-MS spectrum of this compound, the molecular ion (M⁺) peak is observed, though sometimes in low abundance due to its propensity to fragment. mdpi.comnist.gov The fragmentation pattern provides significant structural information. Key fragmentation pathways often involve the cleavage of the ester bond.

The major fragment ions observed in the EI-MS of this compound arise from the cleavage of the ester linkage, leading to the formation of the 4-chlorobenzoyl cation and the 4-chlorophenoxy radical, or the 4-chlorophenoxy cation and the 4-chlorobenzoyl radical. The most prominent peaks in the spectrum are typically the 4-chlorobenzoyl cation (m/z 139) and its corresponding isotopic peak (m/z 141) due to the presence of the chlorine-37 isotope. nist.govnih.gov Another significant fragment is the 4-chlorophenoxy cation at m/z 128. Further fragmentation of the 4-chlorobenzoyl cation can lead to the loss of carbon monoxide (CO), resulting in the formation of the 4-chlorophenyl cation at m/z 111. nih.gov

Table 1: Prominent Fragment Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Relative Intensity |

| 266/268/270 | [C₁₃H₈Cl₂O₂]⁺ (Molecular Ion) | Low |

| 139/141 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | High |

| 128/130 | [C₆H₄ClO]⁺ (4-chlorophenoxy cation) | Moderate |

| 111/113 | [C₆H₄Cl]⁺ (4-chlorophenyl cation) | Moderate |

Note: The presence of two chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) for Exact Mass Determination

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides the exact mass of the molecular ion and its fragments with high precision, typically to four or more decimal places. frontiersin.org This accuracy allows for the unambiguous determination of the elemental composition of the ions, which is a critical step in confirming the molecular formula of a compound. frontiersin.orgcsic.es

For this compound, HR-EI-MS is used to confirm its molecular formula of C₁₃H₈Cl₂O₂. The experimentally measured monoisotopic mass of the molecular ion is compared to the theoretically calculated mass. The close agreement between these values provides strong evidence for the assigned molecular formula.

Table 2: HR-EI-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂O₂ | nist.govnih.gov |

| Calculated Monoisotopic Mass | 265.9901349 Da | nih.gov |

| Experimentally Determined Exact Mass | Consistent with calculated value | frontiersin.org |

The high-resolution capability also extends to the fragment ions, allowing for the precise determination of their elemental compositions and further confirming the proposed fragmentation pathways. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.comnih.gov Unlike EI-MS, ESI-MS typically produces intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation. nih.govsemanticscholar.org This makes it an excellent method for determining the molecular weight of a compound. semanticscholar.org

For a relatively nonpolar molecule like this compound, ESI may be less efficient than for more polar compounds. However, it can still provide valuable information, often by forming adducts with ions present in the solvent, such as sodium ([M+Na]⁺). mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed on the selected precursor ion to induce fragmentation and obtain structural information. mdpi.comresearchgate.net The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS, providing complementary structural data. nih.gov

While specific ESI-MS data for this compound is not extensively reported in publicly available literature, the technique's principles suggest it would primarily yield the molecular weight with the possibility of controlled fragmentation for structural analysis. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iqlibretexts.org This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light in the UV-vis region. shu.ac.ukshivajicollege.ac.in

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic rings and the carbonyl group. The key electronic transitions are π → π* and n → π*. shu.ac.ukslideshare.net

π → π transitions:* These are high-intensity absorptions that occur in molecules with conjugated π systems, such as the benzene rings in this compound. shu.ac.ukshivajicollege.ac.in The presence of two aromatic rings and a carbonyl group in conjugation leads to strong absorption bands.

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to an anti-bonding π* orbital. shu.ac.ukshivajicollege.ac.in

The spectrum of this compound would be expected to show strong absorption bands in the UV region. The presence of the chlorine substituents on the benzene rings can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted phenyl benzoate (B1203000). uobabylon.edu.iq The exact position of the absorption maxima (λmax) can be influenced by the solvent used. shivajicollege.ac.in

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

| π → π | Benzene rings, Carbonyl group | ~200-300 nm | High |

| n → π | Carbonyl group | >280 nm | Low |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations and Molecular Modeling

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and other molecular properties. However, specific DFT studies on 4-chlorophenyl 4-chlorobenzoate (B1228818) are not extensively reported in the reviewed scientific literature. The following sections outline the types of computational analyses that are theoretically applicable to this molecule, based on common practices in computational chemistry.

While specific DFT studies on 4-chlorophenyl 4-chlorobenzoate are sparse, research on similar molecules suggests that DFT would be a powerful tool to predict its electronic behavior. Such calculations could reveal the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. In a broader context, one study noted that this compound was not a suitable substrate for a particular iron-catalyzed cross-coupling reaction due to nucleophilic addition. This experimental observation points to specific reactivity that could be further investigated and explained through DFT calculations.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its properties. For this compound, a key feature is the relative orientation of the two phenyl rings. X-ray diffraction data has revealed that in the solid state, the dihedral angle between the two benzene (B151609) rings is 47.98(7)°. This provides a starting point for computational conformational analysis, which could explore other possible low-energy conformations in the gaseous or solvated phase through energy minimization calculations. Such studies would map out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | 47.98(7)° |

This interactive table provides the experimentally determined dihedral angle of this compound in its crystalline form.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and potentially around the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atoms. Furthermore, σ-hole analysis could reveal regions of positive electrostatic potential on the halogen atoms, which can lead to halogen bonding, a type of non-covalent interaction.

From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) obtained from DFT calculations, various global reactivity descriptors can be calculated. These include chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. While specific values for this compound are not available in the literature, such calculations would be straightforward once the HOMO and LUMO energies are determined.

In the solid state, molecules of this compound are linked into helical chains by C-H···O hydrogen bonds. The strength and nature of these and other potential intermolecular interactions, such as π-π stacking between the phenyl rings, could be quantified using computational methods. High-level theoretical models could be employed to calculate the precise energies of these interactions, providing a deeper understanding of the forces that govern the crystal packing of the compound.

Spectroscopic Data Simulation and Validation

Computational methods can be used to simulate various types of spectra, including infrared (IR), Raman, and UV-Vis. These simulated spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. For this compound, simulating its vibrational and electronic spectra would provide a more complete picture of its molecular properties. However, at present, there are no readily available studies in the public domain that have performed and published such simulations for this specific compound.

Theoretical Prediction of Vibrational Frequencies and Intensities

The theoretical prediction of vibrational frequencies and intensities for a molecule like this compound is typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. The process begins with the optimization of the molecular geometry to find the lowest energy structure. Following this, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates.

These calculations yield a set of normal modes of vibration, each associated with a specific frequency and intensity. The calculated frequencies often exhibit systematic deviations from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled using empirical scaling factors.

For related substituted benzoic acid derivatives, studies have shown that methods like B3LYP with basis sets such as 6-31G* or larger can provide reliable predictions of vibrational spectra. bohrium.comnih.gov The analysis of the potential energy distribution (PED) is also a crucial step, as it allows for the assignment of each calculated vibrational mode to specific types of molecular motion, such as stretching, bending, or torsional vibrations of the phenyl rings and the ester group.

Although a specific data table of predicted vibrational frequencies for this compound is not readily found in published literature, the table below illustrates a hypothetical format for such data, based on typical DFT calculations for similar aromatic esters.

Hypothetical Calculated Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| ν(C=O) | 1750 | High | Carbonyl stretch |

| ν(C-O) | 1280 | High | Ester C-O stretch |

| ν(C-Cl) | 750 | Medium | C-Cl stretch |

| Aromatic ν(C-H) | 3100-3000 | Low | Aromatic C-H stretch |

| Aromatic ν(C=C) | 1600-1450 | Medium-High | Aromatic ring stretch |

Computational Modeling of NMR Chemical Shifts

The computational modeling of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound involves the use of quantum mechanical methods to calculate the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose.

Similar to vibrational analysis, the first step is the optimization of the molecular geometry. The GIAO calculation is then performed on this optimized structure to yield the absolute magnetic shielding values for each nucleus. To obtain the chemical shifts (δ), which are reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), the calculated shielding of the reference compound (σ_ref) is subtracted from the calculated shielding of the nucleus of interest (σ_calc): δ = σ_ref - σ_calc.

The accuracy of the predicted NMR chemical shifts is sensitive to the chosen theoretical method, basis set, and the treatment of solvent effects. For many organic molecules, DFT methods such as B3LYP, in conjunction with a suitable basis set, have been shown to provide results that are in good agreement with experimental data. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions, especially for polar molecules.

While specific published tables of calculated NMR chemical shifts for this compound are not available, the following table provides a representative format for such data.

Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (carbonyl) | 164.5 | Aromatic H (ortho to -COOAr) | 8.10 |

| C (ipso to -COOAr) | 150.2 | Aromatic H (meta to -COOAr) | 7.50 |

| C (ipso to -Cl, benzoate) | 140.1 | Aromatic H (ortho to -OOC-) | 7.20 |

| C (ipso to -OOC-) | 133.8 | Aromatic H (meta to -OOC-) | 7.45 |

| C (ipso to -Cl, phenyl) | 129.5 |

Correlation and Comparison of Theoretical and Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the correlation and comparison of theoretical predictions with experimental data. This comparison serves to validate the computational model and to provide a more robust interpretation of the experimental spectra. The experimental FT-IR, FT-Raman, and NMR spectra for this compound have been recorded, although the detailed data is not widely published.

For vibrational spectroscopy, the calculated frequencies (after scaling) are compared with the experimental band positions in the FT-IR and FT-Raman spectra. A good correlation would show a linear relationship between the calculated and experimental frequencies, allowing for a confident assignment of the observed bands to specific vibrational modes. nih.gov

Similarly, for NMR spectroscopy, the calculated chemical shifts are plotted against the experimental values. A high degree of linear correlation (R² value close to 1) indicates that the computational model accurately reproduces the electronic environment of the nuclei. Such correlations are invaluable for assigning complex spectra and for understanding how structural and electronic factors influence the chemical shifts.

Studies on related substituted benzazoles and benzoic acids have demonstrated the power of combining experimental measurements with GIAO-DFT calculations to accurately assign complex NMR spectra and to understand the effects of substituents and intermolecular interactions, such as hydrogen bonding. bohrium.com While a specific comparative analysis for this compound is not available in the literature, the established success of these methods on similar compounds underscores their potential for elucidating the spectroscopic properties of the title compound.

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation pathways are critical in determining the environmental residence time of 4-chlorophenyl 4-chlorobenzoate (B1228818). These processes occur without the intervention of living organisms and primarily include photolysis and chemical hydrolysis.

Photolytic degradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For 4-chlorophenyl 4-chlorobenzoate, photolysis is expected to be a significant degradation pathway due to the presence of aromatic rings and carbon-chlorine bonds, which can absorb UV radiation. nih.gov The primary photochemical reactions for chloroaromatic compounds often involve reductive dechlorination. nih.gov

The photocatalytic degradation of chlorinated aromatic compounds is significantly enhanced in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂). mdpi.com While specific studies on this compound are limited, research on analogous compounds such as 4-chlorobenzoic acid and 4-chlorophenol (B41353) provides insight into the likely mechanisms. mdpi.commdpi.com In a TiO₂-mediated system, UV irradiation generates highly reactive hydroxyl radicals (•OH) on the catalyst surface. mdpi.com These radicals are powerful oxidizing agents that can attack the aromatic rings and the ester linkage of this compound, leading to its degradation. mdpi.com The efficiency of this process is dependent on factors such as catalyst loading, pH, and the concentration of the pollutant. mdpi.com The degradation rates are generally observed to follow pseudo-first-order kinetics. mdpi.com

Table 1: Factors Affecting TiO₂ Photocatalytic Degradation

| Factor | Effect on Degradation Rate | Rationale |

|---|---|---|

| Catalyst Loading | Increases to an optimal point, then decreases | Increased active sites for reaction; excess catalyst can increase turbidity and light scattering. |

| pH | Influences the surface charge of TiO₂ and the speciation of the compound | Affects adsorption of the substrate onto the catalyst surface. |

| Initial Concentration | Rate increases with concentration up to a certain point | At high concentrations, the catalyst surface may become saturated, and light penetration may be reduced. |

The photodegradation of this compound is expected to proceed through the cleavage of the ester bond, leading to the formation of 4-chlorobenzoic acid and 4-chlorophenol as primary intermediates. Further degradation of these intermediates would likely occur. For instance, the photocatalytic degradation of 4-chlorophenol has been shown to produce intermediates such as hydroquinone, benzoquinone, and eventually, short-chain carboxylic acids before complete mineralization to CO₂, H₂O, and HCl. mdpi.com Similarly, the degradation of 4-chlorobenzoic acid can proceed through hydroxylation to form 4-hydroxybenzoic acid. rsc.org Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is also a plausible initial step, which would lead to the formation of 4-chlorophenyl benzoate (B1203000) or phenyl 4-chlorobenzoate. nih.gov

Table 2: Potential Photodegradation Intermediates of this compound

| Intermediate Compound | Formation Pathway |

|---|---|

| 4-Chlorobenzoic acid | Cleavage of the ester linkage |

| 4-Chlorophenol | Cleavage of the ester linkage |

| 4-Chlorophenyl benzoate | Reductive dechlorination of the benzoyl group |

| Phenyl 4-chlorobenzoate | Reductive dechlorination of the phenyl group |

| Hydroquinone | Oxidation of 4-chlorophenol |

| Benzoquinone | Oxidation of hydroquinone |

| 4-Hydroxybenzoic acid | Hydroxylation of 4-chlorobenzoic acid |

The kinetics of the photodegradation of chlorinated aromatic compounds often follow pseudo-first-order reaction rates, particularly in dilute aqueous solutions. mdpi.comwikipedia.org The rate of degradation (k) is influenced by the intensity of the light source and the quantum yield of the reaction. For photocatalytic processes, the kinetics can often be described by the Langmuir-Hinshelwood model, which takes into account the adsorption of the substrate onto the catalyst surface. researchgate.net This model describes the relationship between the initial degradation rate and the initial concentration of the reactant. At low concentrations, the reaction is typically first-order, while at high concentrations, it approaches zero-order as the catalyst surface becomes saturated. researchgate.net

Chemical hydrolysis is another significant abiotic degradation pathway for esters like this compound. This process involves the cleavage of the ester bond by reaction with water, leading to the formation of the corresponding carboxylic acid and alcohol (in this case, 4-chlorobenzoic acid and 4-chlorophenol). The rate of hydrolysis is highly dependent on pH and temperature.

Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the presence of electron-withdrawing groups, such as the chlorine atoms in this compound, increases the rate of hydrolysis. rsc.org The rate constants for the alkaline hydrolysis of various substituted phenyl benzoates have been measured, and these studies provide a basis for estimating the hydrolytic stability of the target compound. rsc.orgresearchgate.netresearchgate.net The hydrolysis is typically slowest under neutral pH conditions and is catalyzed by both acid and base. Given the environmental pH range, base-catalyzed hydrolysis is generally the more dominant pathway.

Table 3: Factors Influencing the Rate of Chemical Hydrolysis

| Factor | Influence | Mechanism |

|---|---|---|

| pH | Rate increases in acidic and alkaline conditions | Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. |

| Temperature | Rate increases with temperature | Provides the necessary activation energy for the reaction to occur. |

| Substituents | Electron-withdrawing groups increase the rate | Stabilize the negative charge on the tetrahedral intermediate in base-catalyzed hydrolysis. |

Photolytic Degradation Mechanisms (e.g., under UV irradiation)

Biotic Transformation Processes: Biodegradation Mechanisms

Biodegradation is the breakdown of organic compounds by microorganisms. While there are no specific studies on the biodegradation of this compound, the degradation pathways of its expected hydrolysis products, 4-chlorobenzoic acid and 4-chlorophenol, are well-documented. It is highly probable that the initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 4-chlorobenzoic acid and 4-chlorophenol.

Numerous bacterial strains have been isolated that can utilize 4-chlorobenzoic acid as a sole source of carbon and energy. nih.govrsc.orgarizona.edu The degradation of 4-chlorobenzoic acid can proceed via several pathways. One common pathway involves the hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then further metabolized. rsc.org Another pathway involves dioxygenase-catalyzed reactions that lead to the formation of chlorocatechols, which are subsequently cleaved and enter central metabolic pathways. nih.gov For example, Arthrobacter sp. has been shown to dehalogenate 4-chlorobenzoate to 4-hydroxybenzoate (B8730719) as the initial step in its degradation. nih.govrsc.org Similarly, the biodegradation of 4-chlorophenol has been extensively studied and typically involves initial hydroxylation to form chlorocatechol, followed by ring cleavage.

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of the constituent parts of this compound involves a series of enzymatic reactions, primarily microbial dehalogenation and aromatic ring cleavage.

A key initial step in the aerobic catabolism of 4-chlorobenzoate is the removal of the chlorine atom from the aromatic ring, a process known as dehalogenation. In many bacteria, this occurs through a hydrolytic mechanism where the chlorine atom is replaced by a hydroxyl group derived from water. This reaction is catalyzed by the enzyme 4-chlorobenzoate dehalogenase.

Studies on various bacterial strains have elucidated this pathway. For instance, in Acinetobacter sp. strain ST-1, the dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate occurs under both aerobic and anaerobic conditions, indicating the enzyme is not an oxygenase researchgate.net. The use of H₂¹⁸O confirmed that the oxygen atom in the resulting hydroxyl group is derived from water, confirming a hydrolytic dehalogenation mechanism researchgate.net. Similarly, Arthrobacter sp. strain TM-1 has been shown to dehalogenate 4-chlorobenzoate as the first step in its degradation pathway asm.org. The dehalogenase from Arthrobacter sp. SU DSM 20407 is also a hydrolase, converting 4-chlorobenzoate to 4-hydroxybenzoate without the need for molecular oxygen nih.gov.

Another well-studied mechanism involves the activation of 4-chlorobenzoate to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA. This activation is catalyzed by 4-chlorobenzoate-CoA ligase nih.govacs.org. The subsequent dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA is then carried out by 4-chlorobenzoyl-CoA dehalogenase nih.gov. This CoA-activation-type catabolic pathway is a crucial part of the microbial mineralization of various chlorinated aromatic compounds nih.gov.

Following dehalogenation and the formation of hydroxylated intermediates like 4-hydroxybenzoate, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. The resulting 4-hydroxybenzoate is typically hydroxylated further to form protocatechuic acid (PCA) nih.govnih.gov.

The degradation of 4-chlorobenzoate by Cupriavidus sp. strain SK-3 proceeds through 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA). PCA is subsequently metabolized via the β-ketoadipate pathway nih.gov. In this pathway, PCA is cleaved by PCA-3,4-dioxygenase. In some cases, the degradation of chlorinated benzoates can lead to the formation of chlorocatechols. For example, the degradation of 4-chlorobiphenyl (B17849) by Achromobacter sp. and Bacillus brevis strains produces 4-chlorobenzoic acid, which can be further metabolized to 4-chlorocatechol (B124253) nih.gov. This chlorocatechol can then undergo ortho-cleavage researchgate.net. The degradation of chlorinated aromatic compounds often involves either ortho- or meta-cleavage pathways, which are initiated by dioxygenases that cleave the aromatic ring between or adjacent to the hydroxyl groups, respectively nih.gov.

Several key metabolites have been identified in the aerobic biodegradation of the components of this compound. The primary metabolite from the hydrolytic dehalogenation of 4-chlorobenzoate is 4-hydroxybenzoate researchgate.netasm.orgnih.govnih.govnih.gov. This metabolite is a central intermediate that is further channeled into common metabolic pathways.

In pathways involving coenzyme A activation, 4-chlorobenzoyl-CoA is a critical intermediate nih.govacs.orgnih.gov. Its formation is catalyzed by 4-chlorobenzoate:CoA ligase acs.org. This is followed by its dehalogenation to 4-hydroxybenzoyl-CoA , catalyzed by 4-chlorobenzoyl-CoA dehalogenase nih.gov. The subsequent hydrolysis of 4-hydroxybenzoyl-CoA by a thioesterase releases 4-hydroxybenzoate nih.gov.

Further downstream, protocatechuic acid (PCA) is a common metabolite formed from the hydroxylation of 4-hydroxybenzoate nih.govnih.gov. PCA is then subject to ring cleavage. In some pathways, particularly in the degradation of other chlorobenzoate isomers or related compounds, chlorocatechols can be formed as intermediates nih.govnih.govresearchgate.net.

Table 1: Key Aerobic Biodegradation Metabolites of 4-Chlorobenzoate

| Metabolite | Precursor | Key Enzyme/Process | Subsequent Fate |

|---|---|---|---|

| 4-Hydroxybenzoate | 4-Chlorobenzoate | 4-Chlorobenzoate dehalogenase (hydrolytic dehalogenation) | Hydroxylation to protocatechuate |

| 4-Chlorobenzoyl-CoA | 4-Chlorobenzoate | 4-Chlorobenzoate-CoA ligase | Dehalogenation to 4-hydroxybenzoyl-CoA |

| 4-Hydroxybenzoyl-CoA | 4-Chlorobenzoyl-CoA | 4-Chlorobenzoyl-CoA dehalogenase | Hydrolysis to 4-hydroxybenzoate |

| Protocatechuic Acid (PCA) | 4-Hydroxybenzoate | Hydroxylase | Aromatic ring cleavage |

| 4-Chlorocatechol | 4-Chlorobenzoate | Dioxygenase | Aromatic ring cleavage |

Anaerobic Biodegradation Potential in Environmental Matrices

Under anaerobic conditions, such as those found in sediments and some subsurface environments, the biodegradation of chlorinated aromatic compounds proceeds through different mechanisms, primarily reductive dehalogenation. The potential for anaerobic degradation of the hydrolysis products of this compound is dependent on the prevailing electron-accepting conditions.

Studies on the anaerobic biodegradation of monochlorinated phenols and benzoates in aquatic sediments have shown that degradation is possible under denitrifying, sulfidogenic, and methanogenic conditions nih.govasm.org. However, the efficiency and range of compounds degraded vary with the electron acceptor available.

Under denitrifying conditions , the degradation of 3- and 4-chlorobenzoate has been observed, accompanied by a stoichiometric loss of nitrate (B79036) nih.govasm.org. This suggests that some bacteria can use nitrate as a terminal electron acceptor for the complete oxidation of these compounds.

Under sulfidogenic conditions , 3- and 4-chlorobenzoate, as well as all three monochlorophenol isomers, have been shown to be utilized nih.govasm.org. This indicates that sulfate-reducing bacteria can play a role in the anaerobic degradation of these compounds.

Under methanogenic conditions , all monochlorinated phenols and benzoates, with the exception of 4-chlorobenzoate, were found to be metabolized in some studies nih.govasm.org. This suggests that while methanogenic consortia can degrade many chlorinated aromatics, they may be less effective for 4-chlorobenzoate. However, other research has indicated that reductive dehalogenation of 4-chlorobenzoate can occur under anaerobic conditions researchgate.net.

Isolation and Characterization of Microbial Strains Involved in Chlorinated Aromatic Compound Degradation

A variety of microorganisms capable of degrading chlorinated aromatic compounds, including the breakdown products of this compound, have been isolated and characterized. These microbes often possess specialized enzymatic machinery to handle these xenobiotic compounds.

Several bacterial genera have been identified with the ability to degrade 4-chlorobenzoate. Arthrobacter species are frequently implicated in the degradation of 4-chlorobenzoate, often initiating the pathway with hydrolytic dehalogenation asm.orgnih.govnih.gov. For example, Arthrobacter sp. strain SB8 is a facultative alkalophile that can utilize high concentrations of 4-CBA nih.gov. Pseudomonas species are also known for their diverse metabolic capabilities, including the degradation of chlorinated aromatics nih.gov. Cupriavidus sp. strain SK-3, originally isolated from polychlorinated biphenyl (B1667301) (PCB) contaminated soil, can utilize 4-chlorobenzoate as a sole carbon and energy source nih.gov. Microbial consortia, which are communities of different microbial species, have also been shown to be effective in degrading complex mixtures of chlorinated compounds nih.gov.

For the degradation of 4-chlorophenol, bacterial consortia and individual strains have also been identified. For instance, a bacterial consortium was shown to degrade 4-chloroaniline, with 4-chlorocatechol as an intermediate, highlighting the cooperative metabolic activities within the consortium researchgate.net.

Table 2: Examples of Microbial Strains Degrading Components of this compound

| Microbial Strain | Degraded Compound | Key Degradation Feature |

|---|---|---|

| Arthrobacter sp. strain SB8 | 4-Chlorobenzoate | Facultative alkalophile, hydrolytic dehalogenation |

| Arthrobacter sp. strain TM-1 | 4-Chlorobenzoate | Initial hydrolytic dehalogenation |

| Cupriavidus sp. strain SK-3 | 4-Chlorobenzoate | Isolated from PCB-contaminated soil, hydrolytic dehalogenation |

| Pseudomonas sp. strain CBS3 | 4-Chlorobenzoate | CoA-ligation and subsequent dehalogenation |

| Achromobacter sp. | 4-Chlorobiphenyl (produces 4-chlorobenzoic acid) | Metabolizes to 4-chlorobenzoic acid |

| Bacillus brevis | 4-Chlorobiphenyl (produces 4-chlorobenzoic acid) | Metabolizes to 4-chlorobenzoic acid |

| Bacterial Consortium | 4-Chloroaniline (produces 4-chlorocatechol) | Interspecies interactions for complete degradation |

The expression of the catabolic pathways for chlorinated aromatic compounds is tightly regulated at the genetic and biochemical levels to ensure that the necessary enzymes are produced only when the target compound is present. This regulation often involves inducible operons controlled by specific regulatory proteins.

A well-characterized example is the regulation of the fcb operon, which is responsible for the hydrolytic dehalogenation of 4-chlorobenzoate in some bacteria. In Comamonas sediminis strain CD-2, the fcb operon is transcriptionally regulated by a TetR-type repressor protein called FcbR. In the absence of 4-chlorobenzoate, FcbR binds to the promoter region of the fcb operon, blocking transcription. When 4-chlorobenzoate is present, it is converted to 4-chlorobenzoyl-CoA, which then acts as an inducer molecule. 4-Chlorobenzoyl-CoA binds to FcbR, causing a conformational change that releases it from the DNA, thereby allowing the transcription of the catabolic genes nih.gov.

The regulation of aromatic degradation pathways can also be controlled by other families of regulatory proteins, such as the LysR-type transcriptional regulators (LTTRs). These regulators are often involved in controlling the expression of dioxygenase enzymes that carry out aromatic ring cleavage nih.govfrontiersin.org. The specific effector molecules that bind to these regulators are typically intermediates of the catabolic pathway itself, ensuring a sensitive and efficient response to the presence of the pollutant. The genetic organization of these regulatory systems often involves the regulator gene being located adjacent to the catabolic operon it controls nih.gov.

Environmental Fate Modeling and Persistence Studies

Environmental fate modeling for this compound relies on predictive models, such as Quantitative Structure-Activity Relationships (QSARs), due to a scarcity of direct experimental studies. These models estimate the compound's behavior based on its chemical structure and the known properties of similar substances.

In soil, the persistence of these products can vary significantly based on environmental conditions such as temperature, pH, and microbial activity. For instance, one study indicated that p-chlorobenzoic acid at a concentration of 25 mg/L was completely degraded by a soil inoculum within 64 days under aerobic conditions. researchgate.net Generally, the half-lives of chlorophenols in the environment can range from hours to months, depending on the specific isomer and environmental conditions. nih.gov The degradation of 4-chlorophenol is primarily a biological process. nih.gov

In aquatic systems, the aerobic biodegradation half-life of p-chlorobenzoic acid is estimated to be between two weeks and less than a month. researchgate.net For 4-chlorophenol, a suggested half-life in water is approximately 55 hours. acs.org The persistence of these compounds indicates that while the initial ester may degrade, its chlorinated breakdown products can persist in the environment for a period.

Table 1: Estimated Environmental Persistence of this compound Hydrolysis Products

| Compound | Environmental Compartment | Estimated Half-Life | Conditions | Reference(s) |

| 4-Chlorobenzoic Acid | Soil (aerobic) | Up to 64 days for complete degradation | 25 mg/L initial concentration | researchgate.net |

| 4-Chlorobenzoic Acid | Natural Water (aerobic) | 2 weeks to <1 month | - | researchgate.net |

| 4-Chlorophenol | Water | ~55 hours | - | acs.org |

| Chlorophenols (general) | Aquatic Environment | Days to months | Dependent on isomer and conditions | nih.gov |

Predictive models are essential for estimating the environmental distribution of this compound and its hydrolysis products. Key parameters include the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter, and the Henry's Law Constant, which relates to its potential for volatilization from water.

Adsorption: The mobility of a chemical in soil is inversely related to its Koc value; a higher Koc suggests stronger binding to soil and less potential for leaching into groundwater. For p-chlorobenzoic acid, the estimated Koc is 42, suggesting very high mobility in soil. chemsafetypro.com However, as an acid with a pKa of 3.98, it will exist predominantly in its anionic form in most environmental soils (pH 5-9), and anions generally exhibit lower adsorption to organic carbon and clay compared to their neutral counterparts. chemsafetypro.com The log Koc for 2,4,6-trichlorobenzoic acid has been reported in the range of 0.82-3.10 L/kg, indicating low to moderate adsorption. nih.gov For 4-chlorophenol, the log Kow of 2.39 suggests a moderate potential for adsorption to soil and sediment. acs.org

Volatilization: The tendency of a chemical to volatilize from water to the atmosphere is predicted by its Henry's Law Constant. For the neutral form of 4-chlorophenol, the estimated Henry's Law constant is 6.3 x 10⁻⁷ atm-cu m/mole, which suggests that it is essentially nonvolatile from water surfaces. acs.org Similarly, p-chlorobenzoic acid, existing primarily as an anion in water, is not expected to be a significant volatilization risk. chemsafetypro.com Given that the parent compound, this compound, is a larger molecule with lower vapor pressure, its volatilization potential is also expected to be low.

Table 2: Predicted Environmental Parameters for this compound Hydrolysis Products

| Compound | Parameter | Predicted Value | Implication | Reference(s) |

| 4-Chlorobenzoic Acid | Koc | 42 | Very high mobility in soil | chemsafetypro.com |

| 2,4,6-Trichlorobenzoic Acid | log Koc | 0.82 - 3.10 L/kg | Low to moderate adsorption | nih.gov |

| 4-Chlorophenol | log Kow | 2.39 | Moderate potential for adsorption | acs.org |

| 4-Chlorophenol | Henry's Law Constant | 6.3 x 10⁻⁷ atm-cu m/mole | Essentially nonvolatile from water | acs.org |

| p-Chlorobenzoic Acid | Volatilization from water | Not expected to be an important fate process | Low risk of atmospheric transport from water | chemsafetypro.com |

The primary transformation of this compound is anticipated to be the cleavage of the ester bond, yielding 4-chlorophenol and 4-chlorobenzoic acid. The subsequent degradation of these two compounds determines the further suite of transformation products found in the environment.

The degradation of 4-chlorobenzoic acid can proceed through several pathways. Aerobic biodegradation is a significant fate process, with identified metabolites including 4-hydroxybenzoic acid, protocatechuic acid, and cis-dihydrodiol. researchgate.net Some bacterial strains, such as Arthrobacter sp., can dehalogenate 4-chlorobenzoate as the initial step, forming 4-hydroxybenzoate, which is then further metabolized. researchgate.net

The degradation of 4-chlorophenol can also lead to a variety of intermediates. Hydroxylation is a key initial step, forming products such as hydroquinone, 4-chlorocatechol, and 4-chlororesorcinol. noaa.gov Further degradation can lead to ring-opened products, including low molecular weight organic acids like formic acid, acetic acid, oxalic acid, maleic acid, and malic acid. noaa.gov In some instances, free chloride ions released during degradation can react with undegraded 4-chlorophenol to form 2,4-dichlorophenol. noaa.gov

The presence of these transformation products is a critical consideration in environmental risk assessment, as they may have their own toxicological profiles and environmental mobilities. The study of these degradation pathways highlights the importance of analyzing not just the parent compound but also its various metabolites to fully understand its environmental impact. herts.ac.uk

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 4-chlorophenyl 4-chlorobenzoate (B1228818). Its application ranges from the separation of the compound from complex mixtures to the precise quantification of its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like 4-chlorophenyl 4-chlorobenzoate. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

The mass spectrum of this compound exhibits characteristic peaks that are essential for its identification. nih.gov The NIST Mass Spectrometry Data Center reports key m/z (mass-to-charge ratio) peaks for this compound, which are instrumental in its unequivocal identification. nih.gov The superior selectivity of MS/MS, an advanced form of mass spectrometry, can offer even greater sensitivity compared to traditional single quadrupole GC-MS, which is particularly useful for analyzing complex environmental samples. shimadzu.com

Table 1: Key GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 307757 | nih.gov |

| Top Peak (m/z) | 139 | nih.gov |

| 2nd Highest Peak (m/z) | 141 | nih.gov |

| 3rd Highest Peak (m/z) | 111 | nih.gov |

| Kovats Retention Index | 1997 (Semi-standard non-polar) | nih.gov |

| This table summarizes the main mass spectrometry data points for the identification of this compound via GC-MS. |

High-Pressure Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Pressure Liquid Chromatography (HPLC) is an indispensable method for both the quantitative and qualitative analysis of this compound. This technique is particularly advantageous for compounds that may be thermally labile or not sufficiently volatile for GC analysis. nih.gov In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the compound's affinity for the stationary versus the mobile phase.

Reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comindexcopernicus.com Detection is often achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light. capes.gov.brresearchgate.net The development of a robust HPLC method requires optimization of the mobile phase composition, flow rate, and column type to achieve effective separation and quantification. rasayanjournal.co.inekb.eg For instance, a method developed for a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, with UV detection at 220 nm. researchgate.net Such methods can demonstrate high specificity, good linearity, precision, and accuracy, making them reliable for quality control. nih.govrasayanjournal.co.in

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of a sample. wwu.edulibretexts.org In the context of synthesizing this compound, TLC can be used to track the disappearance of starting materials (e.g., 4-chlorobenzoic acid and 4-chlorophenol) and the appearance of the product spot. libretexts.org

A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The position of a compound is described by its retention factor (Rf value). A pure compound should ideally appear as a single spot. libretexts.org The choice of eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is critical for achieving good separation. wwu.edu Visualization of the spots can be done under UV light or by using staining agents. wwu.edulibretexts.org

Spectroscopic Methods in Analytical Context

Application of NMR Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to characterize this compound. researchgate.netiucr.org NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure and the assessment of its purity. wwu.eduresearchgate.netiucr.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are characteristic of the electronic environment of each nucleus. For example, in related aromatic compounds, specific chemical shifts and coupling constants (J) are well-documented and can be used for comparison. rsc.orgrsc.org

Table 2: Representative NMR Data for Related Aromatic Structures

| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent |

| 4-Chlorobenzoic acid | ¹H NMR | 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H) | DMSO |

| 4-Chlorobenzoic acid | ¹³C NMR | 171.7, 143.0, 136.3, 134.9, 133.9 | DMSO |

| 1-(4-Chlorophenyl)pentan-1-one | ¹H NMR | 7.89 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 2.93 (t, J = 7.4 Hz, 2H), 1.74-1.66 (m, 2H), 1.45-1.35 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H) | CDCl₃ |

| 1-(4-Chlorophenyl)pentan-1-one | ¹³C NMR | 199.2, 139.3, 135.4, 129.5, 128.8, 38.3, 26.4, 22.4, 13.9 | CDCl₃ |

| This table provides examples of NMR data for compounds structurally related to this compound, illustrating typical chemical shifts. Data from rsc.orgrsc.org. |

Utilization of IR and UV-Vis Spectroscopy for Detection and Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the detection and monitoring of this compound. researchgate.netiucr.orgchemicalbook.com

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, a strong absorption band characteristic of the ester carbonyl group (C=O) would be expected, typically in the region of 1735-1750 cm⁻¹. researchgate.net The presence of C-Cl and aromatic C-H and C=C bonds would also give rise to characteristic absorptions. nist.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. This absorption corresponds to the excitation of electrons to higher energy levels. The aromatic rings in this compound are strong chromophores, leading to significant UV absorption. nih.gov For instance, the precursor 4-chlorobenzoic acid shows a maximum absorption in alcohol at 234 nm. nih.gov The UV-Vis spectrum can be used for quantitative analysis based on the Beer-Lambert law and for monitoring reactions involving changes in conjugation or chromophores.

Table 3: Spectroscopic Data for this compound and Precursors

| Compound | Technique | Key Absorption | Reference |

| 4-formylphenyl 4-chlorobenzoate | FTIR | 1741.78 cm⁻¹ (ester C=O) | researchgate.net |

| 4-Chlorobenzoic acid | UV-Vis | λmax = 234 nm (in alcohol) | nih.gov |

| 4-Chlorophenol (B41353) | UV-Vis | λmax = 225 nm and 280 nm (in water) | researchgate.net |

| This table highlights key spectroscopic absorption data for compounds related to this compound. |

Thermal Analysis Techniques